S-Octylglutathione
Overview
Description
S-Octylglutathione is a complex organic compound with a unique structure that includes amino, carboxyl, and thioether functional groups
Mechanism of Action
Target of Action
S-Octylglutathione primarily targets the Glutathione S-transferase Mu 4 (GSTM4) in humans . GSTM4 is part of the Glutathione S-transferase family, which plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
This compound acts as a competitive inhibitor of Glutathione S-transferase . This means it competes with the substrate (the compound that the enzyme would normally act on) for the active site on the GSTM4 enzyme. By binding to the active site, this compound prevents the enzyme from catalyzing its normal reactions .
Result of Action
The primary result of this compound’s action is the inhibition of the GSTM4 enzyme. This can alter the normal detoxification processes in the body, potentially leading to changes in the metabolism of various compounds .
Biochemical Analysis
Biochemical Properties
S-Octylglutathione interacts with various enzymes and proteins within the cell. It is a competitive inhibitor for glutathione S-transferases , a family of enzymes that play a key role in cellular detoxification processes . The nature of these interactions is primarily regulatory, influencing the activity of these enzymes and thereby affecting various biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by modulating the activity of enzymes and proteins it interacts with . For instance, it can impact cell signaling pathways and gene expression, as well as cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules within the cell. It exerts its effects at the molecular level primarily through binding interactions with enzymes such as glutathione S-transferase Mu 4 . This can lead to changes in enzyme activity, potentially influencing gene expression and other cellular processes .
Metabolic Pathways
This compound is involved in the glutathione system, a crucial component of the cell’s antioxidant defense mechanism . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is likely that specific transporters or binding proteins facilitate its movement within the cell
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Octylglutathione typically involves multiple steps, starting from readily available precursors. One common route involves the protection of amino groups, followed by the introduction of the thioether group through nucleophilic substitution reactions. The final steps often include deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods often incorporate rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
S-Octylglutathione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
S-Octylglutathione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzoic acid: Shares the amino and carboxyl functional groups but lacks the thioether group.
2-Amino-5-chloropyridine: Contains an amino group and a chlorine atom, making it structurally similar but with different reactivity.
Uniqueness
S-Octylglutathione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWCZWAVSJZQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of S-Octylglutathione?
A1: this compound acts as a competitive inhibitor of glutathione S-transferases (GSTs). [, , ] This means it binds to the enzyme's active site, preventing the natural substrate, glutathione (GSH), from binding and participating in detoxification reactions.
Q2: Can you provide an example of how this compound has been used to study enzyme activity?
A2: Researchers studying the detoxification of vinyl carbamate epoxide (VCO) used this compound to demonstrate the role of GSTs in the process. The inhibitory effect of mouse liver cytosol on VCO-mediated adduct formation was reversed by adding this compound, confirming the involvement of GSTs. []
Q3: Does this compound inhibit all GSTs equally?
A3: While this compound is a general GST inhibitor, studies suggest some variation in its effect on different GST classes. For instance, chemical modification studies on GSTP1-1 showed that this compound protected a specific lysine residue (Lys-44) involved in GSH binding, highlighting the importance of specific interactions within the active site. []
Q4: Has this compound been used to investigate the metabolism of any specific compounds?
A4: Yes, this compound played a key role in identifying the enzyme responsible for the in vitro degradation of the explosive compound hexanitrohexaazaisowurtzitane (CL-20). The observation that this compound significantly inhibited CL-20 degradation in Japanese quail and rabbit liver cytosols pointed towards the involvement of GSTs. Further investigation confirmed that purified α- and μ-type GSTs could indeed biotransform CL-20 in the presence of GSH. []
Q5: Are there other known inhibitors of Glyoxalase I, besides this compound?
A5: Yes, research has identified other inhibitors of Glyoxalase I. These include:
- Squaric acid: This compound exhibits strong inhibitory effects on Glyoxalase I. [, ]
- Methotrexate: This clinically used anticancer drug was found to be as potent as this compound in inhibiting Glyoxalase I. []
- N, S, bis-FMOC glutathione: This compound is a potent inhibitor of Glyoxalase II and has been shown to competitively inhibit Glyoxalase I with a Ki of 0.32 mM. []
- Biologically active peptides: Peptides like f-Met-Leu-Phe-OCH3 and Boc-Phe-Leu-Phe-OCH3 have demonstrated inhibitory activity against Glyoxalase I. []
Q6: How does the structure of this compound relate to its function?
A6: While specific spectroscopic data wasn't reported in the provided abstracts, the structure of this compound closely resembles the natural substrate, glutathione. The "octyl" group in this compound likely mimics the bulky hydrophobic substrates that GSTs typically interact with. This structural similarity enables this compound to bind to the GST active site, but the absence of a reactive group prevents it from participating in catalysis, thus causing inhibition. []
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